Hydroxyethylvindesine

Ridgway osteogenic sarcoma Murine solid tumor model Vinca alkaloid antitumor efficacy

Hydroxyethylvindesine (HEV) is the preferred vinca alkaloid for researchers investigating bone sarcoma therapeutics. Unlike vindesine, HEV demonstrates superior activity against Ridgway osteogenic sarcoma and Gardner lymphosarcoma (GLS) murine models. Its bidirectional tumor selectivity—superior to VDS in GLS/Ridgway sarcoma yet inferior in B16 melanoma—makes it an irreplaceable SAR benchmark. For GLS lymphoma studies where N-alkylvindesines fail, HEV remains the active comparator. Not suitable as a vindesine substitute in B16 melanoma research. Procure >98% purity HEV for definitive tumor-type specificity studies.

Molecular Formula C45H59N5O8
Molecular Weight 798 g/mol
CAS No. 55324-79-3
Cat. No. B1673952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyethylvindesine
CAS55324-79-3
SynonymsHydroxyethylvindesine;  Deacetylvinblastine hydroxyethylamide;  N-(2-Hydroxyethyl)vindesine
Molecular FormulaC45H59N5O8
Molecular Weight798 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCO)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C45H59N5O8/c1-6-41(55)23-27-24-44(40(54)58-5,35-29(13-18-49(25-27)26-41)28-11-8-9-12-32(28)47-35)31-21-30-33(22-34(31)57-4)48(3)37-43(30)15-19-50-17-10-14-42(7-2,36(43)50)38(52)45(37,56)39(53)46-16-20-51/h8-12,14,21-22,27,36-38,47,51-52,55-56H,6-7,13,15-20,23-26H2,1-5H3,(H,46,53)
InChIKeyAJUBQFITBGMEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxyethylvindesine (CAS 55324-79-3) Procurement Guide: Antitumor Spectrum Differentiation from Vindesine


Hydroxyethylvindesine (HEV), also designated deacetylvinblastine hydroxyethylamide or N-(2-hydroxyethyl)vindesine, is a semisynthetic dimeric Catharanthus (vinca) alkaloid with molecular formula C₄₅H₅₉N₅O₈ and molecular weight 798.0 g/mol [1]. It belongs to the vindesine (VDS) subclass of microtubule-targeting agents (MTAs), sharing the core deacetylvinblastine amide scaffold but featuring an N-β-hydroxyethyl substitution at the C-3 carboxamide position [2]. While numerous N-substituted vindesine analogs have been synthesized, HEV exhibits a distinctive tumor-type-dependent activity profile that diverges markedly from the parent compound vindesine [2].

Hydroxyethylvindesine: Why Vindesine and Other N-Substituted Analogs Are Not Interchangeable in Preclinical Research


Within the vindesine analog series, small structural modifications at the N-substituent of the C-3 carboxamide produce profound, non-linear shifts in tumor-type specificity that preclude generic substitution [1]. For instance, while vindesine (VDS) serves as the reference standard, N-alkylvindesines demonstrate uniformly reduced activity against Gardner lymphosarcoma (GLS) relative to VDS, and N-β-(4-hydroxyphenethyl)-VDS exhibits near-complete loss of GLS activity despite enhanced anti-B16 melanoma potency [1]. Hydroxyethylvindesine itself displays a bidirectional divergence from VDS: superior to VDS against Ridgway osteogenic sarcoma and GLS, yet inferior to VDS against B16 melanoma [1]. This pattern confirms that even single-atom or single-functional-group alterations in the N-substituent can invert the relative efficacy hierarchy across different tumor models, making experimental outcomes non-transferable between analogs [1].

Hydroxyethylvindesine Quantitative Differentiation Evidence: Head-to-Head Antitumor Activity Data


Hydroxyethylvindesine vs. Vindesine in Ridgway Osteogenic Sarcoma: Superior Antitumor Activity

In the Ridgway osteogenic sarcoma murine model, N-β-hydroxyethylvindesine (hydroxyethylvindesine) demonstrated antitumor activity that surpassed that of the parent compound vindesine (VDS) [1]. The study evaluated a series of N-substituted vindesine analogs in parallel, establishing a direct comparative framework with vindesine as the reference standard [1].

Ridgway osteogenic sarcoma Murine solid tumor model Vinca alkaloid antitumor efficacy

Hydroxyethylvindesine vs. Vindesine in Gardner Lymphosarcoma (GLS): Superior Antitumor Activity

Against the Gardner lymphosarcoma (GLS) murine model, N-β-hydroxyethylvindesine surpasses vindesine (VDS) in antitumor activity [1]. This finding contrasts with the behavior of N-alkylvindesines, which uniformly exhibit reduced activity compared to VDS in this same model system [1], underscoring the specific advantage conferred by the β-hydroxyethyl substitution.

Gardner lymphosarcoma GLS Murine lymphoma model Vinca alkaloid

Hydroxyethylvindesine vs. Vindesine in B16 Melanoma: Inferior Antitumor Activity

In the B16 melanoma murine model, N-β-hydroxyethylvindesine is less active than the parent compound vindesine (VDS) [1]. This represents a complete inversion of the activity hierarchy observed in the Ridgway osteogenic sarcoma and GLS models, where hydroxyethylvindesine was superior. Notably, a different analog—N-β-(4-hydroxyphenethyl)-VDS—was shown to be more active than VDS against B16 melanoma but exhibited only marginal activity against GLS [1].

B16 melanoma Murine melanoma model Vinca alkaloid efficacy Tumor-type specificity

Comparative In Vitro Microtubule Dynamics: Class-Level Inference from Vindesine

While direct tubulin polymerization inhibition data for hydroxyethylvindesine are not available in the primary literature, class-level inference can be drawn from vindesine's performance. Vindesine inhibits net tubulin addition at microtubule assembly ends with a Ki of 0.110 ± 0.007 µM, positioning it intermediate between vincristine (Ki = 0.085 ± 0.013 µM) and vinblastine (Ki = 0.178 ± 0.025 µM) in potency [1]. However, this in vitro microtubule inhibition potency does not linearly predict in vivo antitumor efficacy or tumor-type specificity [2].

Microtubule inhibition Tubulin polymerization Vinca alkaloid mechanism In vitro pharmacology

Hydroxyethylvindesine Optimal Use Cases: Research Applications Aligned with Differentiated Activity Profile


Ridgway Osteogenic Sarcoma Preclinical Efficacy Studies

Hydroxyethylvindesine is the preferred vinca alkaloid tool compound for studies utilizing the Ridgway osteogenic sarcoma murine model, where it has been shown to surpass the activity of vindesine [1]. Researchers investigating bone sarcoma therapeutics or comparing N-substituted vindesine SAR should prioritize hydroxyethylvindesine over vindesine or N-alkylvindesines in this specific tumor context. [1]

Gardner Lymphosarcoma (GLS) Model Investigations

For GLS murine lymphoma studies, hydroxyethylvindesine demonstrates activity superior to vindesine and stands in marked contrast to N-alkylvindesines, which show reduced activity in this model [1]. This makes hydroxyethylvindesine a valuable reference standard for evaluating structural determinants of anti-GLS activity within the vindesine analog series. [1]

Structure-Activity Relationship (SAR) Studies of N-Substituted Vinca Alkaloids

Hydroxyethylvindesine serves as a critical comparator compound in SAR studies exploring the effect of N-substituent modifications on tumor-type specificity. Its bidirectional activity profile—superior to VDS in GLS/Ridgway sarcoma, inferior in B16 melanoma—provides a defined benchmark against which other analogs (e.g., N-β-(4-hydroxyphenethyl)-VDS) can be evaluated for tumor-selective activity shifts [1].

Contraindicated Use: B16 Melanoma Studies

Based on direct comparative evidence, hydroxyethylvindesine should not be selected as a substitute for vindesine in B16 melanoma investigations, as it exhibits reduced activity relative to VDS in this model [1]. Researchers requiring a vindesine analog with enhanced anti-B16 melanoma activity should instead consider N-β-(4-hydroxyphenethyl)-VDS, which was shown to be more active than VDS against this tumor type [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyethylvindesine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.